N-(2-chloro-4-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
説明
N-(2-chloro-4-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic heterocyclic compound featuring an imidazole core substituted with a benzyl group, an acetamido-linked 3,4-dimethoxyphenyl moiety, and a 2-chloro-4-methylphenyl carboxamide side chain. Its synthesis likely involves multi-step reactions, including chlorination (as seen in analogous imidazole derivatives) and reductive cyclization strategies .
特性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O4/c1-18-4-10-23(22(29)12-18)32-28(35)24-16-33(17-30-24)15-19-5-8-21(9-6-19)31-27(34)14-20-7-11-25(36-2)26(13-20)37-3/h4-13,16-17H,14-15H2,1-3H3,(H,31,34)(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBCPPIUUCIANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-chloro-4-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features an imidazole ring, which is a common motif in many biologically active compounds. The presence of various substituents influences its biological activity significantly.
Research indicates that compounds with imidazole structures often act as inhibitors of tubulin polymerization, which is crucial for cell division. This mechanism has been linked to their anticancer properties. For instance, related imidazole derivatives have shown IC50 values ranging from 80 to 1000 nM against various cancer cell lines, demonstrating significant potency in inhibiting tumor growth .
Anticancer Activity
Studies have shown that N-(2-chloro-4-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide exhibits notable anticancer properties. In vitro assays demonstrated the following:
- Cell Lines Tested : The compound was tested against multiple cancer cell lines including HCT-15, HT29, HeLa, and MDA-MB-468.
- IC50 Values : The compound exhibited IC50 values in the range of 100–200 nM against these cell lines .
Table 1: Anticancer Activity Overview
Antiviral Activity
In addition to its anticancer properties, the compound has been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other N-heterocycles .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the imidazole ring and substituents can significantly alter the biological activity of the compound. For example:
- Substituents on the Phenyl Ring : Electron-donating groups generally enhance activity, while electron-withdrawing groups tend to reduce it.
- Imidazole Modifications : Alterations at the nitrogen positions have been shown to impact tubulin inhibition efficacy .
Case Studies
A notable study by Donthiboina et al. synthesized various benzimidazole derivatives and assessed their activity against cancer cell lines. The findings revealed that compounds with specific substitutions on the imidazole ring exhibited superior activity compared to standard treatments like nocodazole, highlighting the importance of structural modifications .
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural complexity invites comparison with other imidazole- and benzimidazole-based derivatives. Below is a systematic analysis:
Structural Analogues
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1)
- Key Differences :
- Lacks the carboxamide and 3,4-dimethoxyphenylacetamido groups present in the target compound.
- Features a nitro group at position 5 of the imidazole ring, which may confer distinct electronic and reactivity profiles.
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- Key Differences :
- Substituted benzimidazole core (vs. imidazole in the target compound).
- Contains a propyl group at position 1 and a 4-methoxyphenyl carboxamide (vs. 2-chloro-4-methylphenyl in the target).
Physicochemical and Pharmacological Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogous structures:
- Binding Affinity : The acetamido-benzyl moiety may mimic peptide backbones, enabling interactions with proteases or kinases, similar to benzimidazole carboxamides .
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What protocols ensure compound stability during long-term storage?
- Store lyophilized solid at -80°C under argon. In solution (DMSO), aliquot to avoid freeze-thaw cycles. Monitor degradation via UPLC every 3 months; accept <5% impurity over 12 months .
Q. How can in vitro toxicity be assessed early in development?
- hERG assay : Patch-clamp testing to rule out cardiac risk.
- CYP inhibition screening : Test against CYP3A4/2D6 to predict drug-drug interactions.
- Ames test : Use TA98 and TA100 strains to assess mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
